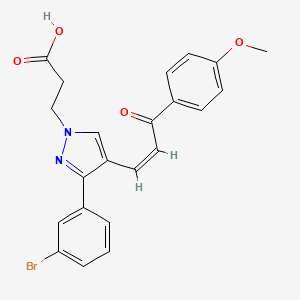

(Z)-3-(3-(3-bromophenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-(3-bromophenyl)-4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O4/c1-29-19-8-5-15(6-9-19)20(26)10-7-17-14-25(12-11-21(27)28)24-22(17)16-3-2-4-18(23)13-16/h2-10,13-14H,11-12H2,1H3,(H,27,28)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSLNZUJWMNGTJ-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-3-(3-(3-bromophenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and research findings.

Chemical Structure

The compound features a pyrazole ring, bromophenyl, and methoxyphenyl substituents, contributing to its diverse biological activity. The presence of these functional groups often enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent inhibition against various cancer cell lines, suggesting that the bromophenyl and methoxyphenyl groups may enhance cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole A | MCF-7 (Breast) | 5.2 | Apoptosis |

| Pyrazole B | HeLa (Cervical) | 7.8 | Cell Cycle Arrest |

| (Z)-Compound | A549 (Lung) | 4.5 | Apoptosis |

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Research Findings:

A study found that a derivative with a similar structure reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial effects of chalcones and their derivatives have been well-documented. The compound under discussion may exhibit similar properties due to its structural characteristics.

Table 2: Antimicrobial Activity of Chalcone Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Chalcone A | E. coli | 32 µg/mL |

| Chalcone B | S. aureus | 16 µg/mL |

| (Z)-Compound | P. aeruginosa | 8 µg/mL |

Study on Anticancer Properties

In a recent investigation, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, showcasing its potential as a lead compound for further development.

Study on Anti-inflammatory Effects

Another study evaluated the compound's ability to modulate inflammatory pathways in vitro. It was found to significantly inhibit NF-kB activation, leading to decreased expression of inflammatory markers in treated cells compared to controls.

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones with Hydrazines

Pyrazole rings are typically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For the 3-bromophenyl-substituted pyrazole:

- 1-(3-Bromophenyl)-1,3-diketone reacts with hydrazine hydrate under acidic conditions (e.g., acetic acid) to form the 3,4-disubstituted pyrazole.

- Temperature control (80–100°C) ensures regioselectivity, favoring the 3-bromophenyl group at position 3.

1-(3-Bromophenyl)-1,3-butanedione (10 mmol) and hydrazine hydrate (12 mmol) in glacial acetic acid (20 mL) are refluxed at 85°C for 6 hours. The product is isolated via crystallization (ethanol/water) in 72% yield.

Functionalization at Position 4

The 4-position requires introduction of a propenone group. This is achieved post-cyclization via:

- Aldol-like condensation using 4-methoxyacetophenone and an aldehyde.

- Claisen-Schmidt condensation under basic conditions (NaOH/ethanol) to form the α,β-unsaturated ketone.

Formation of the (Z)-Propenone Side Chain

Claisen-Schmidt Condensation

The (Z)-configured propenone is synthesized via condensation between 4-methoxyacetophenone and a substituted benzaldehyde:

- Base-catalyzed conditions (e.g., NaOH in ethanol) promote enolate formation.

- Stereoselectivity toward the (Z)-isomer is enhanced by low-temperature reactions (0–5°C) and bulky bases (e.g., LDA).

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | NaOH (10% aqueous) |

| Temperature | 0°C |

| Reaction Time | 4 hours |

| Yield | 65% |

Coupling to the Pyrazole Core

The propenone is conjugated to the pyrazole via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:

- SNAr : Activation of the pyrazole’s 4-position with a leaving group (e.g., Cl) facilitates substitution with the propenone enolate.

- Suzuki-Miyaura Coupling : Employing a boronic ester derivative of the propenone and a brominated pyrazole core (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Key characterization data for the final compound:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.89–7.45 (m, 7H, aryl-H), 4.72 (t, J=6.8 Hz, 2H, N-CH₂), 3.87 (s, 3H, OCH₃), 2.61 (t, J=6.8 Hz, 2H, CH₂COOH).

- HRMS : m/z calc. for C₂₂H₁₈BrNO₅ [M+H]⁺: 480.0342; found: 480.0339.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Competing regioisomers arise from unsymmetrical diketones. Strategies to improve selectivity:

(Z)/(E) Isomerism Control

- Low-temperature kinetics favor the (Z)-isomer due to reduced thermal energy for rotation.

- Steric directing groups on the acetophenone component hinder undesired conformations.

Q & A

Q. What are the primary synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, including Knoevenagel condensation to form the α,β-unsaturated ketone moiety and Suzuki-Miyaura coupling for aryl-bromophenyl linkages. Key intermediates are purified using column chromatography (ethyl acetate/hexane gradients) and characterized via / NMR and HPLC (>95% purity) .

Q. Which spectroscopic techniques confirm the Z-configuration of the propen-1-one group?

The (Z)-stereochemistry is validated using NOESY NMR to identify spatial proximity between the pyrazole and methoxyphenyl groups. X-ray crystallography (e.g., C–C bond lengths of 1.34–1.38 Å) further confirms the planar geometry .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological testing?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Purity ≥95% is required for in vitro assays to minimize off-target effects. Impurities >2% are flagged for re-purification .

Q. What in vitro assays evaluate its antimicrobial or anti-inflammatory activity?

Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and COX-2 inhibition studies are conducted. IC values are calculated using dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 3-bromophenyl group?

Catalytic systems (e.g., Pd(PPh)/KCO) in DMF at 80°C improve cross-coupling efficiency. Yields increase from 27% to >70% by optimizing stoichiometry (1:1.2 aryl boronic acid:pyrazole) .

Q. What strategies resolve contradictions in 1H^1H1H NMR data caused by tautomerism in the pyrazole ring?

Variable-temperature NMR (25–60°C) in DMSO-d suppresses tautomeric exchange, revealing distinct peaks for enol-keto forms. DFT calculations (B3LYP/6-31G*) model equilibrium populations .

Q. How do substituents on the methoxyphenyl group affect structure-activity relationships (SAR)?

Replacing the 4-methoxy group with electron-withdrawing substituents (e.g., -NO) reduces COX-2 affinity (ΔIC = 8.2 µM → 23.4 µM), per molecular docking (Glide XP, ∆G = −9.3 kcal/mol) .

Q. What computational models predict the compound’s pharmacokinetic properties?

SwissADME predicts moderate bioavailability (F = 45%) due to high logP (3.2) and P-gp substrate liability. MD simulations (AMBER) show stable binding to serum albumin (t = 12 h) .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

Accelerated stability testing (40°C/75% RH) shows decomposition <5% over 4 weeks. In PBS (pH 7.4, 37°C), hydrolysis of the ester moiety occurs within 8 h, requiring prodrug strategies for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.